
2-Pyridinecarbothioamide, 4-(decylthio)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Pyridinecarbothioamide, 4-(decylthio)- is a chemical compound that belongs to the class of pyridinecarbothioamides This compound is characterized by the presence of a decylthio group attached to the pyridine ring, which imparts unique chemical and physical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinecarbothioamide, 4-(decylthio)- typically involves the reaction of 2-pyridinecarbothioamide with a decylthio compound under specific conditions. One common method involves the refluxing of 4-morpholinoaniline, sulfur, and sodium sulfite in 2-picoline, followed by work-up and recrystallization from hot methanol . This method yields the desired product with high purity and efficiency.
Industrial Production Methods
Industrial production of 2-Pyridinecarbothioamide, 4-(decylthio)- may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures consistent quality and yield. The compound is typically purified through recrystallization or chromatography techniques to meet industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
2-Pyridinecarbothioamide, 4-(decylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioamide group to an amine.
Substitution: The decylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts or specific solvents to proceed efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Aplicaciones Científicas De Investigación
2-Pyridinecarbothioamide, 4-(decylthio)- has a wide range of applications in scientific research:
Industry: The compound’s stability and reactivity make it suitable for use in various industrial processes, including the production of specialty chemicals and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 2-Pyridinecarbothioamide, 4-(decylthio)- involves its interaction with specific molecular targets and pathways. For instance, in its role as an anticancer agent, the compound forms adducts with histidine side chains on histone proteins, interfering with chromatin activity and potentially inhibiting cancer cell proliferation . The formation of transient thioketone-bridged dimers in aqueous solution is believed to minimize deactivation by biological nucleophiles .
Comparación Con Compuestos Similares
Similar Compounds
2-Ethyl-4-pyridinecarbothioamide: This compound has similar structural features but differs in the alkyl group attached to the pyridine ring.
N-Phenyl-2-pyridinecarbothioamide: Another related compound with a phenyl group instead of a decylthio group.
Uniqueness
2-Pyridinecarbothioamide, 4-(decylthio)- is unique due to its decylthio group, which imparts distinct lipophilicity and steric properties. These characteristics contribute to its exceptional stability in hydrochloric acid and low reactivity towards biological nucleophiles, making it suitable for oral administration and various industrial applications .
Propiedades
Número CAS |
186044-67-7 |
|---|---|
Fórmula molecular |
C16H26N2S2 |
Peso molecular |
310.5 g/mol |
Nombre IUPAC |
4-decylsulfanylpyridine-2-carbothioamide |
InChI |
InChI=1S/C16H26N2S2/c1-2-3-4-5-6-7-8-9-12-20-14-10-11-18-15(13-14)16(17)19/h10-11,13H,2-9,12H2,1H3,(H2,17,19) |
Clave InChI |
QJTYIEDRISLMAC-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCSC1=CC(=NC=C1)C(=S)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Methyl 3-[4-chloro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]propanoate](/img/structure/B12642837.png)
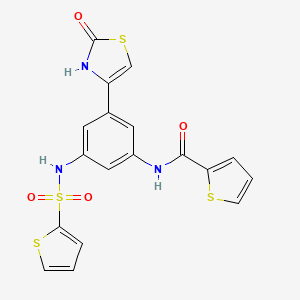
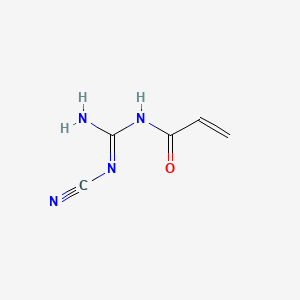
![Benzoic acid, 4-[4-[2-[[2-[2-[(6-chlorohexyl)oxy]ethoxy]ethyl]aMino]-2-oxoethoxy]benzoyl]-](/img/structure/B12642846.png)
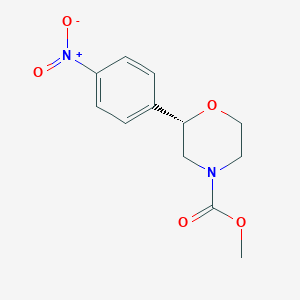


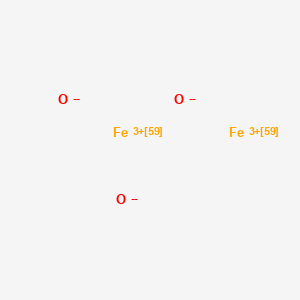
![2(1H)-Quinolinone, 7-chloro-6-[4-(dimethylamino)phenyl]-3-(2,5-dimethyl-4-thiazolyl)-4-hydroxy-](/img/structure/B12642877.png)
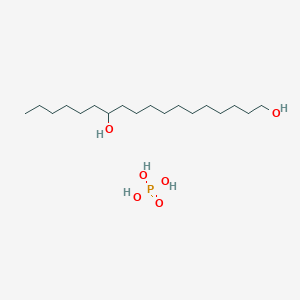
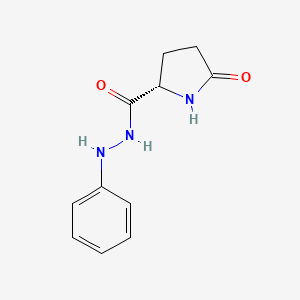

![3-Benzo[a]anthracen-12-ylpyridine](/img/structure/B12642911.png)
![1H-Isoindole-1,3(2H)-dione, 5-[5-[[2-iMino-3-(4-Methoxyphenyl)-4-oxo-5-thiazolidinylidene]Methyl]-2-furanyl]-2-(phenylMethyl)-](/img/structure/B12642919.png)
